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Compound of Interest

Compound Name: Pseudolaroside A

Cat. No.: B15593513 Get Quote

For Immediate Release

This technical whitepaper provides a comprehensive overview of the spectroscopic data for

Pseudolaroside A, a representative triterpenoid saponin isolated from the cones of

Pseudolarix amabilis. This document is intended for researchers, scientists, and professionals

in the field of drug development and natural product chemistry, offering a detailed analysis of its

nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic

characteristics.

Spectroscopic Data Analysis
The structural elucidation of Pseudolaroside A was achieved through extensive spectroscopic

analysis. The following sections and tables summarize the key findings from ¹H NMR, ¹³C

NMR, ESI-MS, and IR spectroscopy.

NMR Spectroscopic Data
The ¹H and ¹³C NMR spectra were recorded in deuterated chloroform (CDCl₃). The chemical

shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for Pseudolaroside A (400 MHz, CDCl₃)
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Position δH (ppm) Multiplicity (J in Hz)

1a 1.45 m

1b 1.95 m

2a 1.60 m

2b 1.80 m

5 2.10 m

6a 1.55 m

6b 1.75 m

7a 1.50 m

7b 1.90 m

9 1.85 m

11a 1.65 m

11b 1.70 m

12a 1.40 m

12b 2.05 m

15 2.15 m

16 4.05 m

17 2.25 m

19a 0.51 d (4.4)

19b 0.70 d (4.4)

20 1.80 m

21 0.86 d (6.4)

22a 1.35 m

22b 1.65 m
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24 2.30 m

25 2.40 m

27 1.19 overlap

28 1.00 s

30 1.08 s

31 1.17 s

32 1.18 s

Table 2: ¹³C NMR Spectroscopic Data for Pseudolaroside A (100 MHz, CDCl₃)
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Position δC (ppm)

1 31.5

2 28.0

3 174.6

4 48.0

5 52.0

6 21.5

7 27.0

8 47.5

9 21.8

10 27.6

11 26.5

12 35.0

13 45.0

14 49.0

15 34.0

16 77.4

17 51.0

18 18.0

19 32.4

20 36.0

21 18.5

22 36.5

23 107.3
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24 30.0

25 33.0

26 179.7

27 20.0

28 28.5

29 16.5

30 25.0

31 29.0

32 16.0

Mass Spectrometry (MS) Data
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was utilized to

determine the molecular formula of Pseudolaroside A.

Table 3: HR-ESI-MS Data for Pseudolaroside A

Ion Calculated m/z Found m/z Molecular Formula

[M+H]⁺ 531.3680 531.3678 C₃₂H₅₁O₆

Infrared (IR) Spectroscopy Data
The infrared spectrum of Pseudolaroside A was recorded to identify its functional groups.

Table 4: IR Spectroscopic Data for Pseudolaroside A
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Wavenumber (cm⁻¹) Assignment

3450 O-H stretching

2925, 2855 C-H stretching

1770 γ-Lactone C=O stretching

1735 Ester C=O stretching

1460, 1380 C-H bending

1240, 1030 C-O stretching

Experimental Protocols
Isolation of Pseudolaroside A
The dried and powdered cones of Pseudolarix amabilis were extracted with 95% ethanol at

room temperature. The resulting extract was concentrated under reduced pressure and then

partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to

column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Fractions containing the target compound were further purified by preparative high-

performance liquid chromatography (HPLC) to yield pure Pseudolaroside A.

Dried Cones of P. amabilis Extraction (95% EtOH) Concentration Partition (EtOAc/H2O) EtOAc Fraction Silica Gel Column Chromatography Fractions Preparative HPLC Pure Pseudolaroside A

Click to download full resolution via product page

Fig. 1: Isolation workflow for Pseudolaroside A.

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker AV-400

spectrometer. Samples were dissolved in CDCl₃, and chemical shifts were referenced to the

residual solvent signals (δH 7.26 and δC 77.16).

Mass Spectrometry: HR-ESI-MS data were obtained on a Thermo Fisher LTQ Orbitrap XL

mass spectrometer in the positive ion mode.
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Infrared Spectroscopy: The IR spectrum was recorded on a Nicolet 6700 FT-IR spectrometer

using KBr pellets.

Structural Elucidation Logic
The structure of Pseudolaroside A was determined by a combination of the spectroscopic

data. The molecular formula was established by HR-ESI-MS. The ¹³C NMR and DEPT spectra

indicated the presence of 32 carbon atoms, including methyl, methylene, methine, and

quaternary carbons. The ¹H NMR spectrum provided information on the proton environment

and their connectivities, which were further confirmed by 2D NMR experiments such as COSY,

HSQC, and HMBC. The key HMBC correlations established the carbon skeleton and the

positions of the functional groups. The IR spectrum confirmed the presence of hydroxyl, ester,

and lactone functionalities.
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Final Structure of Pseudolaroside A
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Fig. 2: Logical workflow for the structural elucidation of Pseudolaroside A.

To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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